N,N,N-Trimethyl-2-{[methyl(diphenyl)silyl]oxy}ethan-1-aminium iodide
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Overview
Description
N,N,N-Trimethyl-2-{[methyl(diphenyl)silyl]oxy}ethan-1-aminium iodide is a quaternary ammonium compound with a unique structure that includes a trimethylammonium group and a silyl ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-2-{[methyl(diphenyl)silyl]oxy}ethan-1-aminium iodide typically involves the reaction of N,N,N-trimethyl-2-hydroxyethan-1-aminium iodide with methyl(diphenyl)silyl chloride. The reaction is carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trimethyl-2-{[methyl(diphenyl)silyl]oxy}ethan-1-aminium iodide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted by other nucleophiles such as chloride, bromide, or acetate.
Oxidation Reactions: The silyl ether linkage can be oxidized to form silanols or siloxanes.
Reduction Reactions: The compound can be reduced to form the corresponding amine and silane.
Common Reagents and Conditions
Substitution: Reagents such as sodium chloride, sodium bromide, or sodium acetate in polar solvents like water or methanol.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran.
Major Products
Substitution: Formation of N,N,N-trimethyl-2-{[methyl(diphenyl)silyl]oxy}ethan-1-aminium chloride, bromide, or acetate.
Oxidation: Formation of N,N,N-trimethyl-2-{[diphenylsilanol]oxy}ethan-1-aminium iodide.
Reduction: Formation of N,N,N-trimethyl-2-hydroxyethan-1-aminium iodide and methyl(diphenyl)silane.
Scientific Research Applications
N,N,N-Trimethyl-2-{[methyl(diphenyl)silyl]oxy}ethan-1-aminium iodide has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Investigated for its potential use in the modification of biomolecules, such as proteins and nucleic acids, due to its ability to form stable silyl ether linkages.
Medicine: Explored for its potential use in drug delivery systems, where the silyl ether linkage can be used to protect active pharmaceutical ingredients until they reach their target site.
Industry: Utilized in the production of specialty chemicals and materials, such as silicone-based polymers and coatings.
Mechanism of Action
The mechanism of action of N,N,N-Trimethyl-2-{[methyl(diphenyl)silyl]oxy}ethan-1-aminium iodide involves the interaction of its quaternary ammonium group with various molecular targets. The silyl ether linkage provides stability and can undergo hydrolysis under specific conditions to release the active components. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug delivery.
Comparison with Similar Compounds
Similar Compounds
- N,N,N-Trimethyl-2-{[methyl(phenyl)silyl]oxy}ethan-1-aminium iodide
- N,N,N-Trimethyl-2-{[methyl(dimethyl)silyl]oxy}ethan-1-aminium iodide
- N,N,N-Trimethyl-2-{[methyl(triphenyl)silyl]oxy}ethan-1-aminium iodide
Uniqueness
N,N,N-Trimethyl-2-{[methyl(diphenyl)silyl]oxy}ethan-1-aminium iodide is unique due to the presence of the diphenylsilyl group, which provides distinct steric and electronic properties compared to other silyl ether compounds. This uniqueness can influence its reactivity and stability, making it suitable for specific applications where other compounds may not be as effective.
Properties
CAS No. |
65089-41-0 |
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Molecular Formula |
C18H26INOSi |
Molecular Weight |
427.4 g/mol |
IUPAC Name |
trimethyl-[2-[methyl(diphenyl)silyl]oxyethyl]azanium;iodide |
InChI |
InChI=1S/C18H26NOSi.HI/c1-19(2,3)15-16-20-21(4,17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5-14H,15-16H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
DKIDOBJGBNNZTQ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCO[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2.[I-] |
Origin of Product |
United States |
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